molecular formula C14H9BrN2O7 B2994009 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde CAS No. 591240-92-5

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde

Cat. No.: B2994009
CAS No.: 591240-92-5
M. Wt: 397.137
InChI Key: NLOAFTNKVGIPBV-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is a benzaldehyde derivative featuring a bromine atom at position 3, a 2,4-dinitrophenoxy group at position 4, and a methoxy substituent at position 3. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest it is synthesized via nucleophilic aromatic substitution or Ullmann-type coupling, leveraging brominated intermediates and nitrophenolic reactants .

The presence of electron-withdrawing groups (e.g., nitro) and bulky substituents (e.g., bromine, phenoxy) likely influences its reactivity, solubility, and stability. Such compounds are often intermediates in pharmaceuticals or agrochemicals, particularly in reactions requiring regioselective functionalization .

Properties

IUPAC Name

3-bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOAFTNKVGIPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and etherification reactions to introduce the dinitrophenoxy and methoxy groups, respectively. The final step involves the formylation of the aromatic ring to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-(2,4-diaminophenoxy)-5-methoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can be utilized to create more complex molecules for pharmaceuticals or materials science.

Biology: In biological research, this compound can be used to study the effects of aromatic aldehydes on biological systems. It may also serve as a precursor for bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure allows for the exploration of its biological activity and potential therapeutic benefits.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro groups may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs identified in the evidence include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde 2-Fluorobenzyloxy (4) C₁₅H₁₂BrFO₃ 339.16 384857-24-3 High polarity; used in fluorinated drug intermediates
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde 2-Chlorobenzyloxy (4) C₁₅H₁₂BrClO₃ 355.62 345985-64-0 Enhanced stability; agrochemical precursor
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde 2,4-Dichlorobenzyloxy (4) C₁₅H₁₁BrCl₂O₃ 390.51 30033-94-4 Discontinued due to synthesis challenges
2-Bromo-5-hydroxy-4-methoxybenzaldehyde Hydroxy (5), Methoxy (4) C₈H₇BrO₃ 231.05 43192-31-0 Photoreactive; chromophore in UV studies

Key Comparative Insights

  • Substituent Effects on Reactivity: The 2,4-dinitrophenoxy group in the target compound introduces strong electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to analogs with halogens (Cl, F) or methoxy groups .
  • Physical Properties: Solubility: Analogs with polar substituents (e.g., nitro, hydroxy) exhibit lower solubility in non-polar solvents. For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is sparingly soluble in hexane but soluble in DCM . Melting Points: Chlorinated derivatives (e.g., CAS 345985-64-0) show higher melting points (~150–160°C) due to stronger intermolecular forces compared to fluorinated analogs (~120–130°C) .
  • Applications :

    • Pharmaceutical Intermediates : Fluorinated analogs (e.g., CAS 384857-24-3) are prioritized in drug synthesis for improved metabolic stability .
    • Agrochemicals : Chlorinated derivatives (e.g., CAS 345985-64-0) are leveraged for pesticidal activity due to their persistence and bioavailability .

Biological Activity

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, methoxy group, and dinitrophenoxy substituents that contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

The mechanism of action for this compound primarily involves:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Redox Reactions : The nitro groups may participate in redox reactions, influencing cellular processes such as oxidative stress responses and signaling pathways.

Anticancer Properties

Studies have highlighted the anticancer potential of compounds featuring dinitrophenyl groups. These compounds may inhibit cancer cell proliferation by affecting cell cycle regulation and inducing apoptosis. The specific pathways involved include:

  • Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-Bromo-4-(2,4-diaminophenoxy)-5-methoxybenzaldehydeContains amino groupsPotential anticancer activity
3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehydeEthoxy substitutionEnhanced solubility
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzoic acidCarboxylic acid groupPossible anti-inflammatory effects

Study 1: Enzyme Inhibition Assays

A study involving enzyme inhibition assays demonstrated that similar compounds could inhibit key enzymes involved in metabolic pathways. The results indicated that modifications to the nitro group significantly affected the binding affinity to target enzymes.

Study 2: Cytotoxicity Tests

Cytotoxicity tests on cancer cell lines showed that derivatives of this compound exhibited varying degrees of cytotoxic effects. The results suggested a dose-dependent response, highlighting the potential for therapeutic applications in oncology .

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